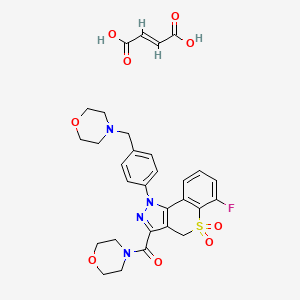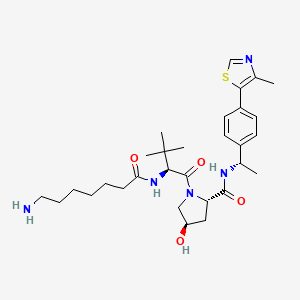
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 4-nitrobenzaldehyde with an appropriate amine, followed by cyclization and further functionalization. One common method involves the reaction of 4-nitrobenzaldehyde with 2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid under acidic or basic conditions to form the desired Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The carbon-nitrogen double bond can be reduced to form a secondary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
Reduction: Reduction of the nitro group forms 4-(3-(4-aminobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
The compound has shown potential in biological applications, particularly in the study of enzyme inhibition and as a model compound for studying Schiff base formation and reactivity .
Medicine
In medicine, derivatives of this compound have been investigated for their potential anticancer and antimicrobial properties. The presence of the nitro group and the Schiff base structure contribute to its biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require specific structural properties. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry .
Mécanisme D'action
The mechanism of action of 4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with biological molecules through its Schiff base structure. The carbon-nitrogen double bond can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzaldehyde: A precursor in the synthesis of the compound.
2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-1-carboxylic acid: Another precursor used in the synthesis.
Schiff bases: A broad class of compounds with similar structural features and reactivity.
Uniqueness
4-(3-(4-Nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its combination of a Schiff base structure with a nitrobenzylidene moiety and a pyrrole ring. This combination imparts specific chemical and biological properties that are not commonly found in other Schiff bases, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C24H16N2O5 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-[(3E)-3-[(4-nitrophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16N2O5/c27-23-19(14-16-6-10-21(11-7-16)26(30)31)15-22(17-4-2-1-3-5-17)25(23)20-12-8-18(9-13-20)24(28)29/h1-15H,(H,28,29)/b19-14+ |
Clé InChI |
MSVZBBATVMKDKE-XMHGGMMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)





![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


